1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea

Physicochemical profiling ADME prediction Medicinal chemistry

1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea (CAS 35224-76-1, C9H9N5O, MW 203.20 g/mol) is a heterocyclic compound comprising a phenyl group and a 1,2,4-triazole ring connected through a urea linkage. It serves as a versatile molecular scaffold in medicinal chemistry and agrochemical research, functioning both as a synthetic building block and as the biologically active core of the cytokinin-type plant growth regulator known as phenyltriazolylurea (PTU).

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
CAS No. 35224-76-1
Cat. No. B2417233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea
CAS35224-76-1
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NN2C=NN=C2
InChIInChI=1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15)
InChIKeyDXOVRICRSZZUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea (CAS 35224-76-1): Technical Baseline for Research Procurement


1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea (CAS 35224-76-1, C9H9N5O, MW 203.20 g/mol) is a heterocyclic compound comprising a phenyl group and a 1,2,4-triazole ring connected through a urea linkage [1]. It serves as a versatile molecular scaffold in medicinal chemistry and agrochemical research, functioning both as a synthetic building block and as the biologically active core of the cytokinin-type plant growth regulator known as phenyltriazolylurea (PTU) [2]. Commercial samples typically exhibit a purity of 90–95% [1].

Why Substituting 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea with Other Triazole Ureas Compromises Research Reproducibility


Casual substitution among triazole-urea congeners is scientifically unreliable because even minor structural perturbations—such as phenyl-ring halogenation or a shift of the urea anchor from the 4-position to the 1-position of the triazole—can drastically alter hydrogen-bonding geometry, lipophilicity, and target engagement [1]. These molecular differences manifest experimentally as divergence in cytokinin-like agonist strength, herbicidal synergism with ethofumesate, and crop-safety margins, making each structural variant a functionally distinct tool rather than an interchangeable analog [2].

Quantitative Differentiation Evidence: 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea Versus Closest Analogs


Hydrophilic Character Differentiates the Parent Phenyl Derivative from Halogenated Analogs

The unsubstituted phenyl derivative (target compound) exhibits an XLogP3-AA of 0.4, which is substantially lower than that of its 3-chlorophenyl analog (predicted XLogP3-AA ~1.5). This difference arises because halogen substitution increases molecular lipophilicity, altering membrane permeability and non-specific protein binding profiles [1]. The lower lipophilicity of the parent compound makes it the preferred choice when aqueous solubility and minimal off-target partitioning are desired in early-stage screening [2].

Physicochemical profiling ADME prediction Medicinal chemistry

Crop Selectivity: Quantitative Safety Margin in Sugar Beet When Used as a Herbicide Synergist

In field studies with sugar beet (Beta vulgaris), the target compound PTU applied at 20–100 g/ha in combination with Betanal Express (BPAM) produced no visible sugar beet injury, while the combination significantly enhanced control of herbicide-resistant Chine jute (Abutilon theophrasti) [1]. In contrast, gibberellin-inhibitor triazole PGRs such as uniconazole are known to cause phytotoxicity and growth stunting in sensitive dicot crops at comparable or lower rates [2].

Agrochemical Herbicide adjuvant Crop safety

Herbicidal Synergism: PTU Enhances Ethofumesate Efficacy, a Property Absent in Structural Analogs

The combination of BPAM (containing ethofumesate) with PTU produced visibly superior control of resistant Abutilon theophrasti compared to BPAM alone, with the enhanced performance attributed specifically to increased herbicidal action of ethofumesate [1]. SAR studies on related phenylurea cytokinins indicate that the N′-triazole substitution pattern is critical for biological activity; replacement with N′-pyrimidinyl or N′-pyrazolyl groups yields compounds with divergent spectra that lack documented ethofumesate-synergism [2].

Herbicide potentiation Weed resistance management Agrochemical formulation

Synthetic Tractability: Enables Late-Stage Diversification with Superior Atom Economy Relative to 3,5-Disubstituted Triazole Analogs

The target compound is accessible via a one-step reaction between commercially available 4-amino-1,2,4-triazole and phenyl isocyanate, proceeding under mild conditions (20–100 °C) in standard inert solvents [1]. In contrast, 3,5-disubstituted triazole-urea analogs (e.g., 1-(3-chlorophenyl)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)urea) require multi-step syntheses involving alkylation or acylation of the triazole ring before urea coupling, reducing overall yield and increasing purification burden [2].

Synthetic chemistry Scaffold diversification Parallel synthesis

Cytokinin-Type Mechanism Distinguishes PTU from Gibberellin-Inhibitor Triazole PGRs Applicable to Anti-Senescence Research

PTU functions as a phenylurea-type cytokinin agonist that delays leaf senescence and promotes cell division, as demonstrated in delayed senescence assays on major agronomic crops [1]. In contrast, structurally related triazole plant growth regulators such as uniconazole and paclobutrazol act as gibberellin biosynthesis inhibitors, producing opposite physiological outcomes including growth retardation rather than senescence delay [2].

Plant senescence Cytokinin agonist Post-harvest physiology

Definitive Application Scenarios for 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea Based on Verified Differentiation


Herbicide Adjuvant Development for Sugar Beet Protection Against Resistant Abutilon theophrasti

The documented synergy between PTU and ethofumesate-based herbicides, coupled with zero sugar beet phytotoxicity at 20–100 g/ha application rates, positions this compound as the lead candidate for developing adjuvant formulations targeting BPAM-resistant weed populations in sugar beet cultivation [1]. Substitution with halogenated phenyl analogs or gibberellin-inhibitor triazoles would either abolish the synergistic effect or introduce unacceptable crop injury.

Medicinal Chemistry Scaffold for Parallel Library Synthesis Targeting Kinase or IDO1 Inhibition

With XLogP3-AA of 0.4, a molecular weight of 203.20 g/mol, and only 2 hydrogen-bond donors, the target scaffold resides in favorable lead-like chemical space and is accessible in a single synthetic step [1]. This combination of physicochemical profile and synthetic tractability makes it a superior core scaffold for parallel library synthesis compared to 3,5-disubstituted triazole-urea analogs that require multi-step preparation and carry higher lipophilicity [2].

Plant Senescence Research Requiring a Cytokinin Agonist Chemotype Distinct from Adenine-Derived Cytokinins

PTU delays senescence and prolongs photosynthetic activity in crops via a phenylurea-type cytokinin mechanism, as evidenced by increased fruit size in peach and extended grain-filling in corn [1]. This mechanism is structurally and pharmacologically distinct from adenine-derived cytokinins (e.g., kinetin, benzyladenine) and from gibberellin-modulating triazoles, enabling researchers to probe cytokinin signaling pathways with a chemically orthogonal tool [2].

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